molecular formula C5H7N5 B13632215 4-(2-Azidoethyl)-1h-pyrazole

4-(2-Azidoethyl)-1h-pyrazole

Cat. No.: B13632215
M. Wt: 137.14 g/mol
InChI Key: DKRBRUCHGPCPLA-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-1h-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are widely used in organic synthesis, particularly in click chemistry. The compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and an azidoethyl group attached to the ring. This unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Azidoethyl)-1h-pyrazole typically involves the N-alkylation of pyrazole with an azidoethyl halide. One common method is the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Azidoethyl)-1h-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.

    Cycloaddition: Copper(I) catalysts are often employed in click reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products Formed

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azido group.

Scientific Research Applications

4-(2-Azidoethyl)-1h-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-1h-pyrazole primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and material science . The pyrazole ring itself can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Azidoethyl)-1h-pyrazole is unique due to its combination of a pyrazole ring and an azidoethyl group. This structure provides a balance of stability and reactivity, making it versatile for various chemical transformations. Its ability to undergo click reactions efficiently sets it apart from other similar compounds, making it a valuable tool in synthetic chemistry and related fields.

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

4-(2-azidoethyl)-1H-pyrazole

InChI

InChI=1S/C5H7N5/c6-10-7-2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9)

InChI Key

DKRBRUCHGPCPLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)CCN=[N+]=[N-]

Origin of Product

United States

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